molecular formula C24H33NO B14664624 (E)-1-[4-(Octyloxy)phenyl]-N-(4-propylphenyl)methanimine CAS No. 37599-87-4

(E)-1-[4-(Octyloxy)phenyl]-N-(4-propylphenyl)methanimine

Cat. No.: B14664624
CAS No.: 37599-87-4
M. Wt: 351.5 g/mol
InChI Key: ZZSHGZCMRBKVOQ-UHFFFAOYSA-N
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Description

(E)-1-[4-(Octyloxy)phenyl]-N-(4-propylphenyl)methanimine is an organic compound characterized by the presence of an imine group (C=N) and two aromatic rings substituted with octyloxy and propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-(Octyloxy)phenyl]-N-(4-propylphenyl)methanimine typically involves the condensation reaction between 4-(octyloxy)benzaldehyde and 4-propylaniline. The reaction is carried out under anhydrous conditions, often using a solvent such as ethanol or methanol. The reaction mixture is refluxed for several hours, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[4-(Octyloxy)phenyl]-N-(4-propylphenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form the corresponding nitroso compound.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(E)-1-[4-(Octyloxy)phenyl]-N-(4-propylphenyl)methanimine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of (E)-1-[4-(Octyloxy)phenyl]-N-(4-propylphenyl)methanimine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-[4-(Hexyloxy)phenyl]-N-(4-propylphenyl)methanimine
  • (E)-1-[4-(Butyloxy)phenyl]-N-(4-propylphenyl)methanimine
  • (E)-1-[4-(Methoxy)phenyl]-N-(4-propylphenyl)methanimine

Uniqueness

(E)-1-[4-(Octyloxy)phenyl]-N-(4-propylphenyl)methanimine is unique due to the presence of the octyloxy group, which imparts distinct physicochemical properties, such as increased hydrophobicity and potential for enhanced membrane permeability. This makes it a valuable compound for applications requiring specific solubility and interaction characteristics.

Properties

CAS No.

37599-87-4

Molecular Formula

C24H33NO

Molecular Weight

351.5 g/mol

IUPAC Name

1-(4-octoxyphenyl)-N-(4-propylphenyl)methanimine

InChI

InChI=1S/C24H33NO/c1-3-5-6-7-8-9-19-26-24-17-13-22(14-18-24)20-25-23-15-11-21(10-4-2)12-16-23/h11-18,20H,3-10,19H2,1-2H3

InChI Key

ZZSHGZCMRBKVOQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CCC

Origin of Product

United States

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